molecular formula C28H27NO6 B2955651 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866813-25-4

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2955651
CAS No.: 866813-25-4
M. Wt: 473.525
InChI Key: KUGSKWWCXGYEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinolin-4-one family, characterized by a dihydroquinoline core substituted with ethoxybenzoyl, dimethoxy, and 2-methoxyphenylmethyl groups. The structural features—such as the electron-donating methoxy groups and the lipophilic benzyl substituent—likely influence its physicochemical and pharmacokinetic properties.

Properties

IUPAC Name

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-5-35-20-12-10-18(11-13-20)27(30)22-17-29(16-19-8-6-7-9-24(19)32-2)23-15-26(34-4)25(33-3)14-21(23)28(22)31/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGSKWWCXGYEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the ethoxybenzoyl group: This step involves the acylation of the quinoline core using 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

Scientific Research Applications

3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three key analogs (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound: 3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one 4-Ethoxybenzoyl, 6,7-dimethoxy, 2-methoxyphenylmethyl Likely C₂₈H₂₈NO₇ ~506.5 (est.) Reference compound
BF15064 4-Ethoxybenzenesulfonyl, 2-methylphenylmethyl C₂₇H₂₇NO₆S 493.57 Sulfonyl vs. benzoyl; 2-methyl vs. 2-methoxy
6,7-Difluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 3-Methylbenzenesulfonyl, 6,7-difluoro, 3-methylphenylmethyl C₂₄H₂₀F₂NO₃S 465.49 Sulfonyl vs. benzoyl; difluoro vs. dimethoxy
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl, 4-methoxyphenyl, amino C₂₂H₁₇ClN₂O 384.84 Amino substituent; lacks dihydroquinolin-4-one core

Key Observations:

  • Functional Group Differences: The benzoyl group in the target compound is replaced with a sulfonyl group in BF15064 and the difluoro analog .
  • Substituent Effects : The 2-methoxyphenylmethyl group in the target compound introduces steric hindrance and polarity, whereas BF15064’s 2-methylphenylmethyl group is more lipophilic .
  • Electronic Modifications : The 6,7-dimethoxy groups in the target compound donate electrons, contrasting with the electron-withdrawing 6,7-difluoro substituents in the analog from .

Biological Activity

The compound 3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C30H30N2O8C_{30}H_{30}N_2O_8, with a molecular weight of approximately 546.58 g/mol. The compound features multiple methoxy groups and an ethoxybenzoyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC30H30N2O8
Molecular Weight546.58 g/mol
Exact Mass546.200216 g/mol
Rotatable Bond Count9

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the dihydroquinoline class. The specific compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested :
    • H460 (lung carcinoma)
    • DU145 (prostate carcinoma)
    • A-431 (skin carcinoma)
    • HT-29 (colon adenocarcinoma)
    • MCF7 (breast adenocarcinoma)
  • In Vitro Growth Inhibition :
    • The compound demonstrated significant growth inhibition at a fixed concentration of 25 μM across the tested cell lines.
    • Notably, it exhibited a potent antiproliferative effect, achieving up to 90% inhibition in certain cell lines.
  • IC50 Values :
    • The most effective concentration was further evaluated, leading to the following IC50 values:
      • H460: 4.9±0.7μM4.9\pm 0.7\,\mu M
      • A-431: 2.0±0.9μM2.0\pm 0.9\,\mu M
      • HT-29: 4.4±1.3μM4.4\pm 1.3\,\mu M
      • DU145: 12.0±1.6μM12.0\pm 1.6\,\mu M
      • MCF7: 14.6±3.9μM14.6\pm 3.9\,\mu M

These results indicate that the compound is particularly effective against skin carcinoma cells while maintaining substantial activity against other cancer types.

Structure-Activity Relationship (SAR)

The incorporation of aryl groups at specific positions on the quinoline structure significantly influences biological activity:

  • Positioning of Substituents :
    • The presence of an unsubstituted phenyl ring at the C4 position resulted in enhanced activity.
    • Modifications to this ring often led to a loss of activity, underscoring the importance of precise structural configurations in pharmacological efficacy.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar dihydroquinoline derivatives with promising biological profiles:

  • Synthesis Techniques :
    • Various synthetic routes have been explored to optimize yield and purity while maintaining bioactivity.
    • High-throughput screening methods have been employed to identify lead compounds with significant anticancer properties.
  • Comparative Studies :
    • Compounds similar to This compound were compared against known anticancer agents to evaluate their relative effectiveness.
  • Future Directions :
    • Ongoing research aims to modify existing structures to improve solubility and metabolic stability.
    • Investigations into combination therapies with existing chemotherapeutics are also being considered to enhance therapeutic outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.